

Piritrexim: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of **piritrexim**, a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR). It is intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Piritrexim, also known by its code name BW 301U and NSC 351521, is a synthetic antifolate agent developed as a second-generation dihydrofolate reductase (DHFR) inhibitor.[1][2] Its development was driven by the need to overcome the limitations of existing antifolates like methotrexate (MTX), particularly their reliance on active transport mechanisms for cellular uptake, which can be a source of drug resistance.[3] As a lipid-soluble compound, **piritrexim** can rapidly enter cells via passive diffusion, bypassing this transport-mediated uptake.[3][4][5]

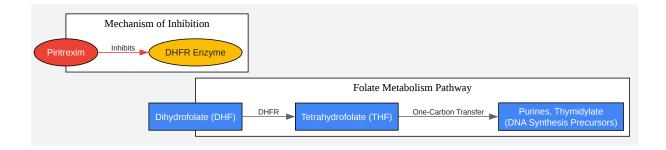
Initially investigated for its anticancer properties, **piritrexim** has also demonstrated significant activity against opportunistic infections such as Pneumocystis carinii and Toxoplasma gondii, making it a subject of research in the context of acquired immune deficiency syndrome (AIDS). [6]

Mechanism of Action: Dihydrofolate Reductase Inhibition



Piritrexim exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.

By inhibiting DHFR, **piritrexim** disrupts the supply of THF, thereby interfering with DNA synthesis and cell division, leading to cell death.[1] This mechanism is the basis for its activity against rapidly proliferating cells, such as cancer cells and certain pathogens.



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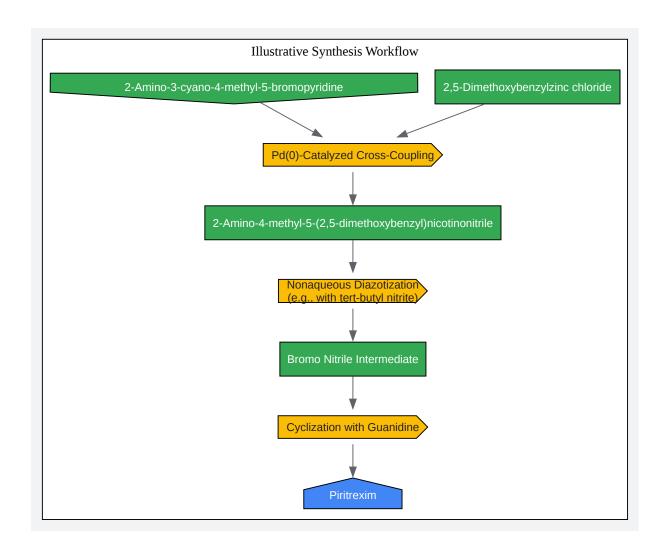
Caption: Piritrexim's mechanism of action via inhibition of dihydrofolate reductase (DHFR).

Synthesis of Piritrexim

Several synthetic routes for **piritrexim** have been reported. A notable approach is a convergent synthesis that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step.[7] This method offers good regioselectivity. Another described synthesis involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8][9]

Below is a generalized workflow illustrating a synthetic approach:





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Caption: A generalized workflow for the synthesis of **piritrexim**.

Quantitative DataIn Vitro Activity



| Organism | IC50 (μM) |
|----------------------|-----------|
| Pneumocystis carinii | 0.038[6] |
| Toxoplasma gondii | 0.011[6] |

Preclinical Pharmacokinetics in Dogs

| Parameter | Value |
|-------------------------------------|------------------|
| Plasma Half-life (t1/2) | 2.15 hours[3] |
| Total Body Clearance | 0.625 L/hr/kg[3] |
| Steady-State Volume of Distribution | 1.82 L/kg[3] |
| Absolute Bioavailability (Oral) | 0.64 (64%)[3] |

Clinical Trial Data (Metastatic Urothelial Cancer)

| Parameter | Value |
|-------------------------------------|-----------------------------------|
| Number of Evaluable Patients | 29 |
| Complete Response | 1 patient (19+ weeks duration)[4] |
| Partial Response | 10 patients[4] |
| Median Duration of Partial Response | 22 weeks (range 16-48)[4] |
| Total Response Rate | 38%[4] |

Experimental Protocols Synthesis via Palladium-Catalyzed Cross-Coupling

A regiospecific and convergent synthesis of **piritrexim** has been described.[7] The key steps are as follows:

• Cross-Coupling: 2-amino-3-cyano-4-methyl-5-bromopyridine is reacted with 2,5-dimethoxybenzylzinc chloride in the presence of a palladium(0) catalyst to form 2-amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile.



- Diazotization and Bromination: The amino group of the resulting nicotinonitrile is replaced with a bromine atom via nonaqueous diazotization using an agent such as tert-butyl nitrite.
- Cyclization: The bromo nitrile intermediate is then cyclized with guanidine to yield piritrexim.

Phase I Clinical Trial Protocol for Advanced Malignancies

A phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral **piritrexim**.[2][10]

- Patient Population: 51 patients with advanced cancer.[10]
- Dosing Regimens Tested:
 - Daily dosing for 21 days followed by a 7-day rest period.
 - Continuous daily dosing.
 - Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[10]
- Dose Escalation: The dose was escalated by increasing the frequency from once a day to twice, and then three times a day, and by increasing the number of administration days.[10]
- Dose-Limiting Toxicity: Myelosuppression was identified as the dose-limiting toxic effect.[10]
- Recommended Phase II Dose: 25 mg three times a day for 5 days for 3 consecutive weeks, followed by 1 week of rest.[10]

Phase II Clinical Trial Protocol for Metastatic Urothelial Cancer

This study evaluated the efficacy and safety of oral **piritrexim** in patients with metastatic urothelial cancer who had not received prior chemotherapy.[4][5]

Patient Population: 33 patients with metastatic urothelial cancer.[4][5]



- Treatment Regimen: Patients received 25 mg of piritrexim orally three times daily for 5 consecutive days, with the cycle repeated weekly.[4][5]
- Dose Adjustment: Provisions were made for dose escalation or reduction based on observed toxicity.[4][5]
- Primary Endpoint: Antineoplastic activity (tumor response).
- Secondary Endpoint: Evaluation of toxicity.

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